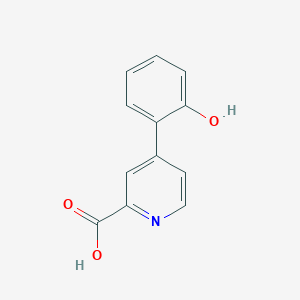

![molecular formula C13H8FNOS B6299711 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol CAS No. 1928173-45-8](/img/structure/B6299711.png)

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

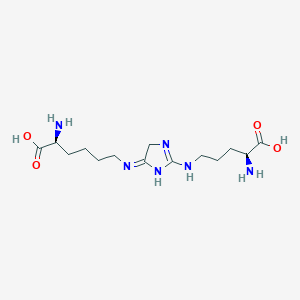

“2-(Benzo[d]thiazol-2-yl)-3-fluorophenol” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . Some methods have the disadvantages of high temperature, toxic metallic catalysts, and long reaction times . In one study, a polymer containing a benzothiazole moiety was synthesized via a palladium-catalyzed Heck coupling reaction .

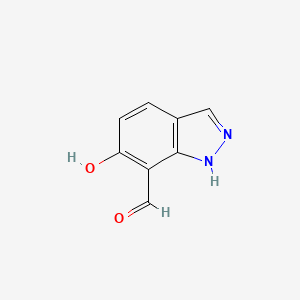

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Benzothiazole derivatives have been known to undergo various chemical reactions. For instance, they have been used as starting materials for some heterocyclic transformations to produce biologically active compounds . In one study, benzothiazole derivatives underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium

Mode of Action

tuberculosis . The specific interactions and resulting changes caused by 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol remain to be elucidated.

Biochemical Pathways

未来方向

Benzothiazole derivatives, including “2-(Benzo[d]thiazol-2-yl)-3-fluorophenol”, continue to be a focus of research due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on the design and development of new benzothiazole derivatives, further exploration of their biological activities, and their potential use in the treatment of various diseases .

生化分析

Biochemical Properties

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol, like other thiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Thiazole derivatives have been reported to exhibit anticonvulsant activity in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their transport and distribution.

Subcellular Localization

Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their subcellular localization.

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-3-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNOS/c14-8-4-3-6-10(16)12(8)13-15-9-5-1-2-7-11(9)17-13/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMULBYUWRTPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)

![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)

![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)